molecular formula C10H12BrN B8048031 (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B8048031
M. Wt: 226.11 g/mol
InChI Key: PNTPMWBRGXAFII-JTQLQIEISA-N
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Description

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: is a brominated organic compound belonging to the class of tetrahydronaphthalenes It is characterized by a bromine atom at the 7th position of the tetrahydronaphthalene ring system and an amine group at the 2nd position

Synthetic Routes and Reaction Conditions:

  • Bromination of Tetrahydronaphthalene: The compound can be synthesized by the bromination of tetrahydronaphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature.

  • Reduction of Bromonaphthalene: Another method involves the reduction of 7-bromonaphthalene using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to obtain the tetrahydro derivative.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium cyanide (NaCN) can replace the bromine with a cyano group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous or acidic medium.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Carboxylic Acid Derivatives: From oxidation reactions.

  • Amine Derivatives: From reduction reactions.

  • Cyano Derivatives: From substitution reactions.

Scientific Research Applications

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: can be compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and 7-bromonaphthalene . The key differences lie in the position of the bromine atom and the presence of the amine group, which significantly influence their chemical reactivity and applications.

Comparison with Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

  • 7-bromonaphthalene

  • 7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

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Properties

IUPAC Name

(2S)-7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPMWBRGXAFII-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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